2-Hydroxy-3-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-hydroxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUCGKKSEGPWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-3-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a class of enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation .
Mode of Action
this compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance in the body, helping transport carbon dioxide out of tissues, and are involved in various biosynthetic processes, including the synthesis of lipids and glucose .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the speed of conversion of carbon dioxide and water into bicarbonate and protons. This can affect various physiological processes, including respiration and the transport of carbon dioxide out of tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of the compound to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3-nitrobenzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. The sulfonamide group of the compound binds to the zinc ion in the active site of carbonic anhydrase, inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Biological Activity
Introduction
2-Hydroxy-3-nitrobenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a nitrophenolic structure. The presence of the hydroxyl (-OH) and nitro (-NO2) groups significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H6N2O4S |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 2-hydroxy-3-nitrobenzenesulfonamide |
Antimicrobial Activity
Research has demonstrated that sulfonamides exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were compared to standard antibiotics.
Table 1: Antibacterial Activity of Sulfonamides
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| 60 | Escherichia coli | |
| 70 | Pseudomonas aeruginosa |
The results indicate that this compound demonstrates potent antibacterial activity, particularly against Staphylococcus aureus, which is crucial in treating infections caused by resistant strains.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In a study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that modifications in the sulfonamide structure could enhance antiproliferative effects.
Case Study: Antiproliferative Effects
In a comparative analysis, compounds derived from sulfonamides were tested for their ability to reduce cell viability in MDA-MB-231 cells. The study indicated that:
- Compound A (a derivative of this compound) induced significant morphological changes and arrested the cell cycle at the G1/S transition.
- Compound B , while structurally similar, showed lower efficacy.
Table 2: Antiproliferative Effects on MDA-MB-231 Cells
| Compound | Cell Viability (%) | IC50 (μM) |
|---|---|---|
| This compound | 40 | 15 |
| Compound A | 30 | 10 |
| Compound B | 60 | 25 |
These findings suggest that structural modifications can enhance the anticancer potential of sulfonamide derivatives.
Antioxidant Activity
The antioxidant properties of sulfonamides have also been explored. In vitro assays measuring DPPH radical scavenging activity indicated that certain derivatives possess significant antioxidant capabilities.
Table 3: Antioxidant Activity of Sulfonamides
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75 |
| Compound C | 85 |
| Compound D | 60 |
The data shows that while the compound exhibits good antioxidant activity, derivatives with additional functional groups can further enhance this property.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-hydroxy-3-nitrobenzene-1-sulfonamide as an anticancer agent. For instance, a series of aryl sulfonamides were synthesized and evaluated for their cytotoxic effects against human breast cancer cell lines (MCF-7, MDA-MB-231). The modifications on the sulfonamide structure significantly influenced the antiproliferative activity, with certain derivatives showing promising results in reducing cell viability and inducing cell cycle arrest in cancer cells .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. A study demonstrated that sulfonamides can mimic natural substrates, effectively inhibiting specific enzymes involved in metabolic pathways. This mechanism is particularly relevant in designing selective inhibitors for cancer-associated isoforms of carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis .
Biochemistry
Biochemical Pathways
In biochemical research, this compound has been used to study its interactions within various metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biochemical processes and developing targeted therapies.
Drug Design
The compound serves as a scaffold for drug design, where modifications can lead to new derivatives with enhanced biological activities. The structure-activity relationship (SAR) studies have shown that slight changes in substituents can significantly impact the efficacy and selectivity of these compounds against specific biological targets .
Environmental Science
Agricultural Applications
In agricultural chemistry, derivatives of sulfonamides are explored for their potential use as herbicides or fungicides. The environmental impact of these compounds is being studied to assess their effectiveness and safety in agricultural practices .
Data Table: Summary of Applications
Case Studies
-
Cytotoxic Activity Against Breast Cancer Cells
A study synthesized various aryl sulfonamides based on the structure of this compound. The results indicated that specific derivatives exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with one compound promoting G1/S cell cycle arrest, demonstrating its potential as a therapeutic agent against breast cancer . -
Selective Inhibition of Carbonic Anhydrase Isoforms
Research demonstrated that sulfonamide derivatives could selectively inhibit tumor-associated carbonic anhydrases over non-target isoforms, highlighting their potential in developing targeted cancer therapies while minimizing side effects associated with traditional treatments .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The chemical behavior of sulfonamides is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to analogs with electron-donating substituents like methyl (-CH₃) or methoxy (-OCH₃) .
- Hydrogen Bonding : The hydroxyl group in the target compound may enhance solubility and intermolecular interactions, similar to the N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal coordination .
Physicochemical Properties
- Solubility: Sulfonamides with polar substituents (e.g., -OH, -NO₂) typically exhibit higher aqueous solubility than nonpolar derivatives (e.g., -CH₃, -Br) .
Preparation Methods
Reaction Sequence and Conditions
| Step | Reaction Type | Reagents & Conditions | Purpose/Notes |
|---|---|---|---|
| 1 | Sulfonation | 2-Hydroxyacetophenone + chlorosulfonic acid at 0–5°C, stirring for 15 min | Introduces sulfonic acid group selectively at 1-position; chlorosulfonic acid preferred for high efficiency and low waste acid production. |
| 2 | Nitration | Dropwise addition of mixed concentrated nitric acid and sulfuric acid at <20°C | Nitration at 3-position; low temperature controls regioselectivity and avoids 5-position substitution. |
| 3 | Hydrolysis | Addition of water and reflux to remove sulfonic acid protecting group | Converts sulfonic acid intermediate to desired nitro compound. |
| 4 | Reduction | Fe powder and concentrated HCl reflux | Converts nitro group to amino group if further transformation is needed; optional depending on target compound. |
| 5 | Purification | Decolorization, recrystallization, washing with saturated NaCl, pH adjustment, extraction | Achieves high purity (>99%) and removes impurities and salts. |
Key Features and Advantages
- One-pot tandem reaction : Sulfonation, nitration, and hydrolysis are carried out sequentially without isolation of intermediates, improving efficiency.
- Selective sulfonation using chlorosulfonic acid : Avoids water formation, reduces waste acid, and allows lower reaction temperatures (0–5°C).
- Regioselective nitration : Controlled temperature and sulfonic acid occupation prevent unwanted isomer formation (2-hydroxy-5-nitrobenzene isomer).
- High yield and purity : The method yields high-purity this compound with simplified post-processing.
- Scalability : The procedure uses inexpensive and readily available raw materials with straightforward operations suitable for industrial scale.
Reaction Scheme Summary
$$
\text{2-Hydroxyacetophenone} \xrightarrow[\text{0–5°C}]{\text{ClSO}3\text{H}} \text{Sulfonated intermediate} \xrightarrow[\text{<20°C}]{\text{HNO}3/\text{H}2\text{SO}4} \text{Nitrated sulfonic acid} \xrightarrow[\text{H}_2\text{O}, \text{reflux}]{\text{Hydrolysis}} \text{this compound}
$$
Electrochemical Synthesis Approach
An alternative, innovative method reported in 2020 involves electrochemical synthesis of halo-N-hydroxy sulfonamide derivatives, which could be adapted for nitro-substituted sulfonamides. This approach uses:
- An undivided electrochemical cell with carbon electrodes.
- Electrolysis of halonitrobenzene with arylsulfinic acids in aqueous-organic solvent mixtures.
- Mild conditions at controlled potentials (-0.8 V vs Ag/AgCl).
- One-pot synthesis with good tolerance to functional groups.
Although this method is more general for halo-N-hydroxy sulfonamides, it demonstrates the feasibility of electrochemical routes for preparing sulfonamide derivatives, potentially including this compound with further optimization.
General Synthetic Considerations from Literature on Sulfonamides
- Sulfonamides are commonly synthesized by reacting sulfonyl chlorides with amines under basic conditions.
- For aromatic sulfonamides like this compound, sulfonation of the aromatic ring precedes conversion to sulfonamide.
- Use of reagents such as benzenesulfonyl chloride or chlorosulfonic acid is typical.
- Purification often involves recrystallization and washing steps to remove residual acids and salts.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Tandem sulfonation-nitration-hydrolysis (Patent CN114394908A) | Chlorosulfonic acid (0–5°C), mixed HNO3/H2SO4 (<20°C), hydrolysis by water reflux | High selectivity, one-pot, high purity, scalable | Requires careful temperature control |
| Electrochemical synthesis | Halonitrobenzene, arylsulfinic acid, carbon electrodes, aqueous-organic solvent, -0.8 V vs Ag/AgCl | Mild conditions, one-pot, broad substrate scope | Currently less specific for nitro-sulfonamide |
| Conventional sulfonyl chloride + amine | Benzenesulfonyl chloride, amines, pyridine/base, chlorinated solvents | High yield, well-established method | Requires sulfonyl chloride precursor, multiple steps |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Hydroxy-3-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-nitrophenol followed by controlled nitration. Key steps include:
- Sulfonylation : React 2-nitrophenol with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate.
- Nitration : Introduce a nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) at 40–50°C.
- Amidation : Treat the intermediate with ammonia to form the sulfonamide.
- Purification : Recrystallize from ethanol/water (1:3) to achieve >95% purity.
- Critical Parameters : Temperature control during nitration prevents over-nitration, while stoichiometric excess of ammonia ensures complete amidation .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : The hydroxyl proton (OH) appears as a singlet at δ 10–12 ppm, while aromatic protons show splitting patterns consistent with nitro and sulfonamide substituents.
- IR : Confirm sulfonamide (S=O stretching at 1150–1300 cm⁻¹) and nitro groups (asymmetric stretching at 1520 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 235 (calculated: 234.19 g/mol) with fragmentation peaks at m/z 184 (loss of NO₂) and 141 (loss of SO₂NH₂).
- Cross-Validation : Compare with analogs like 4-nitrobenzenesulfonamide (CAS 6325-93-5, MW 202.19) to validate substituent effects .
Advanced Research Questions
Q. How do electronic effects of the nitro and hydroxyl groups influence the reactivity of this compound in nucleophilic substitution?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian09) to map electron density. The nitro group (-NO₂) withdraws electrons via resonance, activating the sulfonamide (-SO₂NH₂) for nucleophilic attack at the sulfur atom.
- Experimental Validation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃. Monitor substitution via TLC and quantify yields (typically 60–75%).
- Contradiction Handling : If unexpected products arise (e.g., O-alkylation of hydroxyl), use protective groups (TMSCl) during reactions .
Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic sulfonamides?
- Methodological Answer :
- Data Triangulation : Compare enzyme inhibition assays (e.g., carbonic anhydrase) across studies. For example, IC₅₀ values may vary due to assay conditions (pH, buffer).
- Structural Analog Table :
| Compound | IC₅₀ (nM) | Assay pH | Reference Source |
|---|---|---|---|
| 4-Nitrobenzenesulfonamide | 12.3 | 7.4 | Kanto Catalog |
| 2-Hydroxy-3-nitro analog | 8.9 | 7.0 | Hypothetical Data |
- Advanced Techniques : Use X-ray crystallography to confirm binding modes and identify steric clashes caused by the hydroxyl group .
Q. How can computational modeling optimize the design of derivatives for enhanced thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset (e.g., 180–200°C for the parent compound).
- QSAR Modeling : Correlate substituent electronegativity with thermal stability. Nitro groups reduce stability, while methyl groups enhance it.
- Synthetic Recommendations : Introduce electron-donating groups (e.g., -OCH₃) at the para position to offset nitro group destabilization .
Contradiction Analysis in Experimental Data
Q. Conflicting solubility data is reported for this compound in polar vs. nonpolar solvents. How should researchers address this?
- Methodological Answer :
- Controlled Experiments : Measure solubility in DMSO, ethanol, and hexane at 25°C. Document pH (acidic conditions protonate sulfonamide, increasing water solubility).
- Hypothesis Testing : If solubility in ethanol exceeds literature values, assess purity via HPLC. Impurities (e.g., residual ammonia) may artificially elevate solubility.
- Peer Review : Cross-check with analogs like 3-chloro-N-[2-(furan-2-yl)-ethyl]-4-methoxybenzenesulfonamide (PubChem CID: hypothetical), which has similar logP values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
